Methyl 3-hydroxy-2,3-dimethylpentanoate
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Overview
Description
Methyl 3-hydroxy-2,3-dimethylpentanoate is an organic compound with the molecular formula C8H16O3 It is a methyl ester derivative of 3-hydroxy-2,3-dimethylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,3-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-oxo-2,3-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,3-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2,3-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,3-dimethylpentanoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-methylpentanoate: Similar structure but lacks the additional methyl group at the 3-position.
Methyl 3-hydroxy-2,4-dimethylpentanoate: Similar structure with a different methyl group arrangement.
Uniqueness
Methyl 3-hydroxy-2,3-dimethylpentanoate is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
61841-03-0 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,3-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-5-8(3,10)6(2)7(9)11-4/h6,10H,5H2,1-4H3 |
InChI Key |
CDEBWVIABSHTMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)C(=O)OC)O |
Origin of Product |
United States |
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